1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate
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Overview
Description
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chroman ring fused with a piperidine ring, along with tert-butyl, methyl, and bromo substituents. The compound’s molecular formula is C18H22BrNO4, and it has a molecular weight of 396.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, including the formation of the chroman and piperidine rings, followed by their fusion to create the spiro structure. Key reagents and conditions used in the synthesis include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Cyclization: Formation of the spiro structure through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromo position using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
- tert-Butyl 6-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- 1’-tert-butoxycarbonyl-4-oxospiro[chroman-2,4’-piperidine]-6-carboxylic acid
Uniqueness: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24BrNO6 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-O'-tert-butyl 6-O-methyl 8-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C20H24BrNO6/c1-19(2,3)28-18(25)22-7-5-20(6-8-22)11-15(23)13-9-12(17(24)26-4)10-14(21)16(13)27-20/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
YXSGKEQQBPWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)C(=O)OC)Br |
Origin of Product |
United States |
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